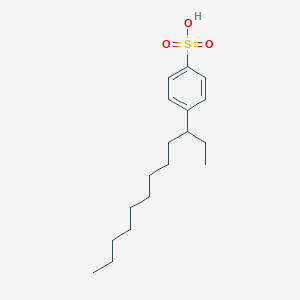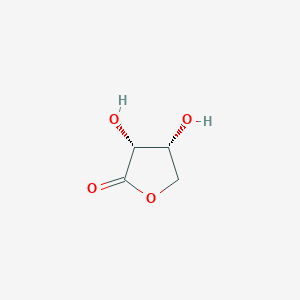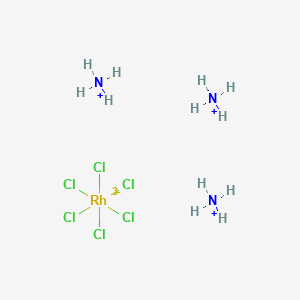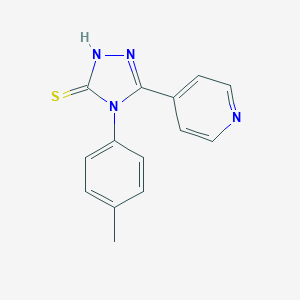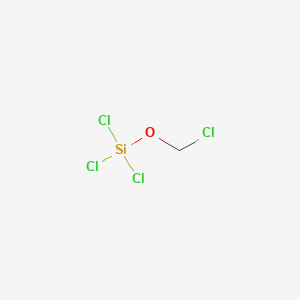
(Chloromethoxy)trichlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloromethoxy)trichlorosilane, also known as CMCTS, is a colorless liquid that is widely used in the field of chemistry. It is an organosilicon compound that contains a silicon atom, three chlorine atoms, and a methoxy group. CMCTS is a highly reactive compound and is mainly used as a coupling agent, surface modifier, and adhesion promoter in various chemical reactions.
Wirkmechanismus
The mechanism of action of (Chloromethoxy)trichlorosilane is not well understood. However, it is believed that the compound reacts with the surface of the substrate and forms covalent bonds. This results in the formation of a stable interface between the substrate and the coating or the polymer.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (Chloromethoxy)trichlorosilane are not well studied. However, it is known that the compound is highly reactive and can cause skin and eye irritation. It is also toxic if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (Chloromethoxy)trichlorosilane in lab experiments is its high reactivity. It can react with a wide range of substrates and can form stable interfaces. (Chloromethoxy)trichlorosilane is also easy to handle and store. However, the compound is highly reactive and can be dangerous if not handled properly. It is also expensive and may not be suitable for all types of experiments.
Zukünftige Richtungen
There are several future directions for the use of (Chloromethoxy)trichlorosilane in scientific research. One of the main areas of research is the development of new coupling agents and surface modifiers based on (Chloromethoxy)trichlorosilane. Researchers are also exploring the use of (Chloromethoxy)trichlorosilane in the preparation of new types of coatings and polymers. Another area of research is the study of the mechanism of action of (Chloromethoxy)trichlorosilane and its interaction with different substrates.
Conclusion:
In conclusion, (Chloromethoxy)trichlorosilane is a versatile compound that has a wide range of applications in scientific research. It is a highly reactive compound that can be used as a coupling agent, surface modifier, and adhesion promoter. (Chloromethoxy)trichlorosilane is easy to handle and store, but it can be dangerous if not handled properly. There are several future directions for the use of (Chloromethoxy)trichlorosilane in scientific research, and researchers are exploring new applications and studying the mechanism of action of the compound.
Synthesemethoden
The synthesis of (Chloromethoxy)trichlorosilane involves the reaction of chloromethanol and trichlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions, and the yield of (Chloromethoxy)trichlorosilane is usually high. The purity of the compound can be improved by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
(Chloromethoxy)trichlorosilane is widely used in scientific research for various purposes. One of the main applications of (Chloromethoxy)trichlorosilane is as a coupling agent in the synthesis of polymers. It is also used as a surface modifier in the preparation of nanoparticles and in the fabrication of electronic devices. (Chloromethoxy)trichlorosilane is also used in the preparation of silane-based coatings, which have excellent adhesion properties.
Eigenschaften
CAS-Nummer |
18157-08-9 |
|---|---|
Produktname |
(Chloromethoxy)trichlorosilane |
Molekularformel |
CH2Cl4OSi |
Molekulargewicht |
199.9 g/mol |
IUPAC-Name |
trichloro(chloromethoxy)silane |
InChI |
InChI=1S/CH2Cl4OSi/c2-1-6-7(3,4)5/h1H2 |
InChI-Schlüssel |
TULRSQJZVSCHRA-UHFFFAOYSA-N |
SMILES |
C(O[Si](Cl)(Cl)Cl)Cl |
Kanonische SMILES |
C(O[Si](Cl)(Cl)Cl)Cl |
Synonyme |
(Chloromethoxy)trichlorosilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






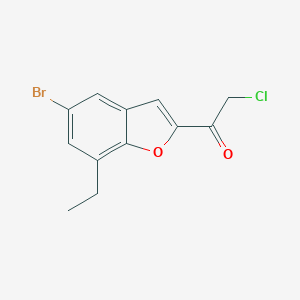

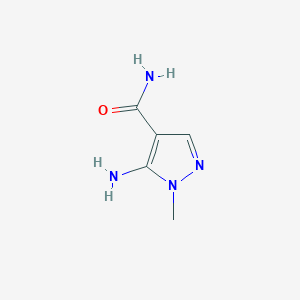
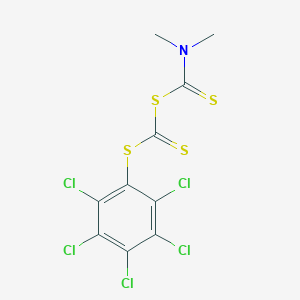
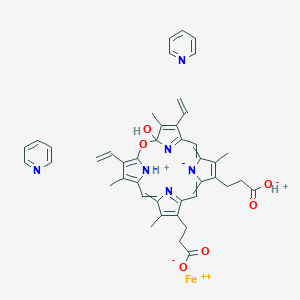
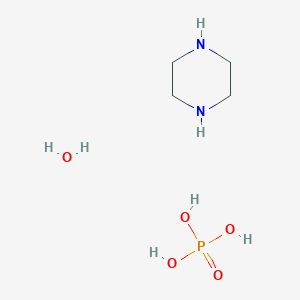
![N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline](/img/structure/B97538.png)
